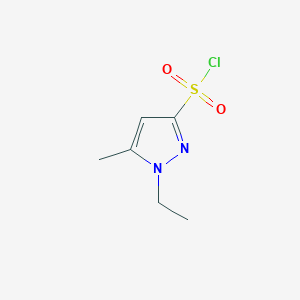
4-(3,4-Dichlorophenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-(3,4-Dichlorophenyl)-1,3-thiazole and its derivatives have been synthesized through various reactions, exhibiting diverse biological activities. For instance, compounds incorporating 4-(3,4-Dichlorophenyl)-1,3-thiazole have shown significant cytotoxicity against certain cell lines and moderate to good anti-bacterial and anti-fungal activities. This highlights their potential in pharmaceutical applications, especially in developing treatments for infections and cancer (Chidananda et al., 2014).
Corrosion Inhibition
The derivatives of 4-(3,4-Dichlorophenyl)-1,3-thiazole have been studied for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations have been used to predict the efficiency of these compounds in protecting metals like iron from corrosion. This has implications in industries where metal preservation is crucial, such as in oil-well tubular steel in hydrochloric acid solutions (Kaya et al., 2016).
Structural and Spectroscopic Analysis
Thorough structural and spectroscopic analyses have been conducted on 4-(3,4-Dichlorophenyl)-1,3-thiazole derivatives. Techniques such as X-ray crystallography, Hirshfeld surface analysis, and various spectral methods have been employed to determine the molecular structure and properties of these compounds. Such detailed studies aid in understanding the chemical nature and potential applications of these compounds in various scientific fields (Gayathri et al., 2017).
Dyeing Properties and Textile Applications
Some derivatives of 4-(3,4-Dichlorophenyl)-1,3-thiazole have been synthesized and used as monoazo disperse dyes. Their performance on polyester fiber has been assessed, showcasing properties like fair to very good light fastness and excellent washing and rubbing fastness. This indicates the potential of these compounds in the textile industry for dyeing purposes, providing vibrant colors and durability to fabrics (Patel et al., 2014).
Drug Transport and Stability
Research has been conducted on creating novel systems for drug transport using 4-(3,4-Dichlorophenyl)-1,3-thiazole derivatives. For instance, a study on gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex highlighted a potential system to improve the delivery of drugs in therapy. This approach aims to enhance the solubility and stability of drugs, making them more effective and easier to administer (Asela et al., 2017).
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKWPMDQMCLYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2564988.png)

![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2564994.png)
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2564995.png)
![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide](/img/structure/B2564996.png)
![3-Methyl-6-(2-pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2564997.png)

![1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2565001.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2565004.png)

